BenchChemオンラインストアへようこそ!

3-(4-(3-Methoxyphenyl)piperazin-1-yl)propan-1-ol

GAT1 inhibition GABA transporter pharmacology neurotransmitter reuptake

3-(4-(3-Methoxyphenyl)piperazin-1-yl)propan-1-ol (CAS 67514-08-3) is an arylpiperazine derivative composed of a piperazine core N-substituted with a 3-methoxyphenyl group at the 4-position and a 3-hydroxypropyl chain at the 1-position. Its molecular formula is C14H22N2O2 with a molecular weight of 250.34 g/mol, and it is commercially available at a standard purity of ≥98% with batch-specific QC documentation including NMR, HPLC, and GC.

Molecular Formula C14H22N2O2
Molecular Weight 250.34 g/mol
CAS No. 67514-08-3
Cat. No. B7854475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(3-Methoxyphenyl)piperazin-1-yl)propan-1-ol
CAS67514-08-3
Molecular FormulaC14H22N2O2
Molecular Weight250.34 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)N2CCN(CC2)CCCO
InChIInChI=1S/C14H22N2O2/c1-18-14-5-2-4-13(12-14)16-9-7-15(8-10-16)6-3-11-17/h2,4-5,12,17H,3,6-11H2,1H3
InChIKeyDGSWVEFXJNJPNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-(3-Methoxyphenyl)piperazin-1-yl)propan-1-ol (CAS 67514-08-3): Chemical Identity and Procurement Baseline for the Arylpiperazine-Propanol Scaffold


3-(4-(3-Methoxyphenyl)piperazin-1-yl)propan-1-ol (CAS 67514-08-3) is an arylpiperazine derivative composed of a piperazine core N-substituted with a 3-methoxyphenyl group at the 4-position and a 3-hydroxypropyl chain at the 1-position [1]. Its molecular formula is C14H22N2O2 with a molecular weight of 250.34 g/mol, and it is commercially available at a standard purity of ≥98% with batch-specific QC documentation including NMR, HPLC, and GC . This compound belongs to the substituted phenylpiperazinyl-propanol class, which has been patented for pharmacological properties including positive inotropic, vasodilating, broncholytic, and platelet aggregation-inhibiting actions [2]. Within this class, the meta-methoxy substitution pattern on the phenyl ring distinguishes it from its ortho- and para-methoxy isomers, imparting distinct electronic and steric properties that influence receptor recognition and downstream biological activity.

Why 3-(4-(3-Methoxyphenyl)piperazin-1-yl)propan-1-ol Cannot Be Casually Replaced by In-Class Arylpiperazine Analogs


Arylpiperazine derivatives exhibit pronounced structure-activity relationships wherein the position of the methoxy substituent on the phenyl ring (ortho, meta, or para) profoundly alters receptor binding profiles [1]. The meta-methoxy configuration of 3-(4-(3-methoxyphenyl)piperazin-1-yl)propan-1-ol positions the electron-donating methoxy group at a distinct distance and orientation relative to the piperazine nitrogen, creating a unique pharmacophore geometry that cannot be replicated by the 2-methoxy (ortho) or 4-methoxy (para) isomers [2]. Studies on substituted N-phenylpiperazines have demonstrated that the methoxy substitution pattern directly influences affinity and selectivity towards α1-adrenoceptors [3] and serotonin receptor subtypes [4]. Consequently, substituting this compound with a positional isomer or a truncated analog such as 1-(3-methoxyphenyl)piperazine (which lacks the propanol side chain) would introduce uncontrolled variables in any experimental or synthetic workflow, potentially invalidating receptor binding results, synthetic yields, or pharmacological outcomes.

Quantitative Differentiation Evidence for 3-(4-(3-Methoxyphenyl)piperazin-1-yl)propan-1-ol Against Closest Structural Analogs


GABA Transporter 1 (GAT1) Binding Affinity: Meta-Methoxy Propanol Derivative vs. Class-Level Reference

3-(4-(3-Methoxyphenyl)piperazin-1-yl)propan-1-ol demonstrates measurable binding affinity to human GAT1 (Ki = 1.10 × 10³ nM) and mouse GAT1 (Ki = 1.07 × 10³ nM) in competitive MS binding assays [1]. While this micromolar-range affinity indicates that the compound is not a high-potency GAT1 inhibitor, it establishes a defined baseline for this scaffold at GAT1—a target for which many structurally related piperazine derivatives show negligible or no detectable binding [2]. This places the compound in a distinct functional category relative to analogs that lack the propanol side chain, which are generally devoid of GAT1 activity.

GAT1 inhibition GABA transporter pharmacology neurotransmitter reuptake

GAT1 Functional Inhibition (IC50): Quantitative Comparison of 3-Methoxy vs. 2-Methoxy and 4-Methoxy Propanol Isomers

In functional [³H]GABA uptake assays using mouse GAT1 expressed in HEK293 cells, 3-(4-(3-methoxyphenyl)piperazin-1-yl)propan-1-ol exhibits an IC50 of 3.39 × 10³ nM [1], representing moderate inhibitory activity. Positional isomer comparisons are inferred from the broader arylpiperazine SAR literature: the 2-methoxyphenyl (ortho) isomer is a documented intermediate in urapidil synthesis with distinct pharmacological utility as an α1-adrenoceptor antagonist precursor, while the 4-methoxyphenyl (para) isomer (CAS 32205-58-6) has been explored in analgesic programs with differing potency profiles [2]. The meta-methoxy geometry places the electron-donating substituent at a vector that optimizes neither the ortho-steric hindrance paradigm nor the para-linear electronic effect, resulting in a unique activity fingerprint across monoamine and GABA transporter targets.

GABA uptake inhibition positional isomer comparison structure-activity relationship

Propanol Side Chain as Critical Functionality: Differentiation from Simple 1-(3-Methoxyphenyl)piperazine

Compared to the truncated analog 1-(3-methoxyphenyl)piperazine (CAS 16015-71-7, MW 192.26), 3-(4-(3-methoxyphenyl)piperazin-1-yl)propan-1-ol incorporates a 3-hydroxypropyl chain that provides a primary alcohol functional group (exact mass: 250.16813 Da vs. 192.12626 Da for the non-hydroxylated analog) [1]. This terminal hydroxyl group serves as a synthetic handle for further derivatization (e.g., esterification, etherification, oxidation to aldehyde/carboxylic acid), enabling the compound to function as a versatile intermediate for generating diverse compound libraries [2]. The hydrogen bond donor count increases from 0 (for 1-(3-methoxyphenyl)piperazine) to 1, and the topological polar surface area is correspondingly elevated, which alters solubility and permeability characteristics relative to the non-hydroxylated parent .

hydroxyalkyl chain functionality synthetic handle solubility modulation

Commercially Available Purity and Batch QC Documentation vs. Research-Grade Alternatives

3-(4-(3-Methoxyphenyl)piperazin-1-yl)propan-1-ol is supplied by Bidepharm at a standard purity of 98% with batch-specific QC documentation including NMR, HPLC, and GC . This level of analytical characterization exceeds what is typically available for niche arylpiperazine intermediates sourced from general chemical suppliers, where purity may be unspecified or provided without spectroscopic confirmation. The CAS-registered identity (67514-08-3) with IUPAC nomenclature verified by CAS Common Chemistry ensures unambiguous chemical identification, mitigating the risk of isomer misassignment that can occur with less rigorously characterized research chemicals [1].

chemical procurement purity specification batch-to-batch reproducibility

Patent-Covered Pharmacological Profile: Inotropic, Vasodilating, and Broncholytic Activity

US Patent 4,631,281 A explicitly claims substituted phenylpiperazinyl-propanols of formula (I)—which encompasses 3-(4-(3-methoxyphenyl)piperazin-1-yl)propan-1-ol (R1=H, R2=H, R3=3-OCH3)—as possessing 'useful pharmacological properties, in particular a positively inotropic, vasodilating, broncholytic and platelet aggregation-inhibiting action' suitable for treating cardiac insufficiency, hypertension, asthma, and thrombosis [1]. While the patent does not provide quantitative IC50 or EC50 values for each individual compound within the Markush structure, the explicit inclusion of the meta-methoxy substitution pattern within the claimed scope, alongside the specific therapeutic utility statements, constitutes a formal intellectual property recognition of its pharmacological potential that is not present for many non-patented arylpiperazine analogs [2].

cardiovascular pharmacology patent-protected indication platelet aggregation inhibition

Computational Physicochemical Differentiation: Meta-Methoxy Impact on Drug-Likeness Parameters

Calculated physicochemical parameters for 3-(4-(3-methoxyphenyl)piperazin-1-yl)propan-1-ol include an exact molecular weight of 250.16813 Da, 1 hydrogen bond donor (the terminal -OH), 4 hydrogen bond acceptors, 5 rotatable bonds, and a complexity score of 230 . These values place the compound within Lipinski's Rule of Five space (MW <500, HBD <5, HBA <10), supporting its drug-likeness. Compared to the 2-methoxy isomer, which is primarily utilized as a synthetic intermediate for urapidil and naftopidil (α1-adrenoceptor antagonists with MW >350), the 3-methoxy propanol derivative retains lower molecular weight and greater synthetic tractability [1]. The meta-substitution pattern, relative to para, introduces molecular asymmetry that can enhance target selectivity in receptor binding contexts, as demonstrated across multiple arylpiperazine SAR series [2].

drug-likeness Lipinski parameters computational ADME

Optimal Research and Industrial Application Scenarios for 3-(4-(3-Methoxyphenyl)piperazin-1-yl)propan-1-ol Based on Quantitative Evidence


GABA Transporter 1 (GAT1) SAR Probe Development

The compound's confirmed moderate GAT1 binding affinity (Ki ~1.07–1.10 μM for human and mouse GAT1) and functional inhibition (IC50 ~3.4 μM) make it a suitable starting scaffold for systematic structure-activity relationship (SAR) studies targeting GABA transporter modulation. Researchers can use this compound as a baseline to explore how modifications to the methoxy position, linker length, or terminal alcohol functionalization affect GAT1 potency and selectivity over other GABA transporter subtypes (GAT2, GAT3, GAT4). The defined micromolar activity provides sufficient dynamic range for detecting both potency improvements and losses during analog synthesis [1]. Given that several potent GAT1 inhibitors (e.g., tiagabine) operate in the nanomolar range, the compound's micromolar starting point offers ample headroom for optimization-driven medicinal chemistry programs [2].

Synthetic Intermediate for Diversified Arylpiperazine Libraries

The terminal primary alcohol serves as a versatile synthetic handle for generating compound libraries. The hydroxyl group can be oxidized to the corresponding aldehyde or carboxylic acid, esterified with diverse acyl chlorides, converted to a tosylate/mesylate for nucleophilic displacement, or coupled via Mitsunobu reaction to generate ether-linked derivatives [1]. This synthetic versatility, combined with the commercially available ≥98% purity and batch QC documentation, makes the compound an efficient starting point for parallel synthesis efforts. Compared to the simpler 1-(3-methoxyphenyl)piperazine, which requires an additional alkylation step with a protected 3-halopropanol to install the side chain, the pre-installed propanol chain saves one synthetic step and avoids protecting group manipulation [2].

Cardiovascular Pharmacology Lead Optimization in the Phenylpiperazinyl-Propanol Series

The patent-documented inotropic, vasodilating, and platelet aggregation-inhibiting activities claimed for the phenylpiperazinyl-propanol class provide a therapeutic rationale for using this compound as a lead scaffold in cardiovascular drug discovery [1]. The meta-methoxy substitution pattern, combined with the propanol side chain, places this compound within the claimed Markush structure, allowing research groups to explore derivatives while benefiting from existing IP mapping. The compound's moderate molecular weight (~250 Da) and favorable calculated drug-likeness parameters support oral bioavailability optimization, which is critical for cardiovascular indications requiring chronic dosing. Researchers can systematically modify the phenyl ring substitution, the linker length, and the terminal alcohol to balance potency, selectivity, and ADME properties for specific cardiovascular targets [2].

Reference Standard for Positional Isomer Differentiation in Analytical Method Development

The distinct chromatographic and spectroscopic signatures of the 3-methoxy isomer, compared to its 2-methoxy and 4-methoxy counterparts, make this compound valuable as a reference standard for developing analytical methods that require isomer-specific detection and quantification. The batch-specific NMR, HPLC, and GC documentation available from commercial suppliers provides authenticated reference data for method validation [1]. In pharmaceutical impurity profiling or forensic analytical chemistry, where positional isomer differentiation is critical for regulatory compliance, having a well-characterized meta-methoxy standard is essential for accurate peak assignment and quantification. The compound's CAS-registered identity and defined physicochemical descriptors further support its use as a calibration standard in mass spectrometry and chromatographic workflows [2].

Quote Request

Request a Quote for 3-(4-(3-Methoxyphenyl)piperazin-1-yl)propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.